molecular formula C26H24Cl2FN5O8S2 B13992469 3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid CAS No. 25288-28-2

3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid

Cat. No.: B13992469
CAS No.: 25288-28-2
M. Wt: 688.5 g/mol
InChI Key: ASLGTEYOAPDTHN-UHFFFAOYSA-N
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Description

3-[2-[4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride is a complex organic compound featuring a pyrimidine core. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride involves multiple stepsCommon reagents used in these reactions include N-bromosuccinimide as a radical initiator and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-[4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

3-[2-[4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The pyrimidine core is known to inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is crucial in its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-[4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

CAS No.

25288-28-2

Molecular Formula

C26H24Cl2FN5O8S2

Molecular Weight

688.5 g/mol

IUPAC Name

3-[2-[4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride;sulfuric acid

InChI

InChI=1S/C26H22Cl2FN5O4S.H2O4S/c27-20-9-6-16(13-21(20)28)23-22(33-26(31)34-24(23)30)14-38-18-7-4-15(5-8-18)10-11-32-25(35)17-2-1-3-19(12-17)39(29,36)37;1-5(2,3)4/h1-9,12-13H,10-11,14H2,(H,32,35)(H4,30,31,33,34);(H2,1,2,3,4)

InChI Key

ASLGTEYOAPDTHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)NCCC2=CC=C(C=C2)OCC3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl.OS(=O)(=O)O

Origin of Product

United States

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